molecular formula C12H13N3O B2398029 3-methyl-6-(o-tolylamino)pyrimidin-4(3H)-one CAS No. 2309728-28-5

3-methyl-6-(o-tolylamino)pyrimidin-4(3H)-one

Cat. No. B2398029
CAS RN: 2309728-28-5
M. Wt: 215.256
InChI Key: PKQTWYSQYWHROJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-methyl-6-(o-tolylamino)pyrimidin-4(3H)-one, also known as MOT, is a heterocyclic compound that has shown promising results in scientific research. This compound has been synthesized using various methods and has been studied extensively for its mechanism of action, biochemical and physiological effects, and potential applications in the field of medicine.

Scientific Research Applications

Synthesis Methods and Applications

  • Regiospecific Synthesis : An efficient approach for the synthesis of pyrazolo[4,3-d]pyrimidin-7(6H)-ones, closely related to 3-methyl-6-(o-tolylamino)pyrimidin-4(3H)-one, has been developed. This synthesis involves an iminophosphorane-mediated annulation followed by nucleophilic addition with amines. These compounds are characterized using IR, NMR, MS, and X-ray diffraction crystallography (Wu et al., 2010).

  • Biological Activity : Pyrazolo[3,4-d]pyrimidine ribonucleosides, which share structural similarities with 3-methyl-6-(o-tolylamino)pyrimidin-4(3H)-one, have been synthesized and tested for biological activity. Among these, certain guanosine analogues showed significant activity against measles and moderate antitumor activity (Petrie et al., 1985).

Pharmacokinetics and Drug Development

  • Metabolism in Antineoplastic Agents : Studies on the metabolism of flumatinib, a compound structurally related to 3-methyl-6-(o-tolylamino)pyrimidin-4(3H)-one, in chronic myelogenous leukemia patients revealed insights into the metabolic pathways of such compounds, indicating their relevance in drug development (Gong et al., 2010).

  • Histone Deacetylase Inhibition : A compound structurally related to 3-methyl-6-(o-tolylamino)pyrimidin-4(3H)-one, MGCD0103, has shown promise as a histone deacetylase inhibitor with potential anticancer properties. It selectively inhibits HDACs and has entered clinical trials (Zhou et al., 2008).

Chemical and Physical Properties

  • Optical and Electronic Properties : Pyrimidine derivatives, including thiopyrimidine derivatives, have been studied for their nonlinear optical (NLO) properties, indicating potential applications in optoelectronics and high-tech applications. These studies emphasize the significance of pyrimidines in both medicine and NLO fields (Hussain et al., 2020).

  • Crystal Structure Analysis : Research on the crystal and molecular structure of compounds similar to 3-methyl-6-(o-tolylamino)pyrimidin-4(3H)-one provides insights into the geometrical parameters and conjugation effects in such pseudoaromatic pyrimidine systems (Tashkhodzhaev et al., 2001).

properties

IUPAC Name

3-methyl-6-(2-methylanilino)pyrimidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N3O/c1-9-5-3-4-6-10(9)14-11-7-12(16)15(2)8-13-11/h3-8,14H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKQTWYSQYWHROJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NC2=CC(=O)N(C=N2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-methyl-6-(o-tolylamino)pyrimidin-4(3H)-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.